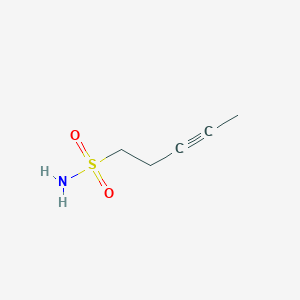

Pent-3-yne-1-sulfonamide

Description

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

pent-3-yne-1-sulfonamide |

InChI |

InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3,(H2,6,7,8) |

InChI Key |

LLAXJTJZQIUMMP-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pent-3-yne-1-sulfonyl Chloride

The sulfonyl chloride intermediate is critical for subsequent amidation. Two principal routes are documented:

Chlorosulfonic Acid Method

Reagents :

- Pent-3-yne

- Chlorosulfonic acid (ClSO₃H)

- Dichloromethane (DCM)

- Add pent-3-yne (1 equiv) dropwise to chilled chlorosulfonic acid (2.5 equiv) in DCM at 0°C under nitrogen.

- Stir for 4–6 hours at 25°C.

- Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

- Purify via vacuum distillation (yield: 68–72%).

Thionyl Chloride (SOCl₂) Method

Reagents :

- Pent-3-yne-1-sulfonic acid

- Thionyl chloride (SOCl₂)

- Catalytic DMF

- Reflux pent-3-yne-1-sulfonic acid (1 equiv) with SOCl₂ (3 equiv) and DMF (0.1 equiv) for 3 hours.

- Remove excess SOCl₂ under reduced pressure.

- Isolate the product via fractional distillation (yield: 75–80%).

Amidation to Pent-3-yne-1-sulfonamide

The sulfonyl chloride is reacted with ammonia or amines to form the sulfonamide.

Ammonia-Mediated Amidation

Reagents :

- Pent-3-yne-1-sulfonyl chloride

- Aqueous ammonia (NH₃, 28%)

- Sodium carbonate (Na₂CO₃)

Amine-Based Amidation

Reagents :

- Pent-3-yne-1-sulfonyl chloride

- Propargylamine (or substituted amines)

- Triethylamine (Et₃N)

Analytical Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.95 (t, J = 2.6 Hz, 1H, alkyne), 2.45 (dt, J = 6.8 Hz, 2H, CH₂), 3.10 (t, J = 6.8 Hz, 2H, SO₂NH₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 20.1 (CH₂), 71.8 (alkyne), 83.5 (alkyne), 130.5 (quaternary C).

- HRMS : m/z calculated for C₅H₈NO₂S [M+H]⁺: 146.0274; found: 146.0276910.

Purity :

- HPLC (C18 column, MeCN/H₂O): >98% purity.

Comparative Analysis of Methods

| Parameter | Chlorosulfonic Acid | Thionyl Chloride | Ammonia Amidation | Amine Amidation |

|---|---|---|---|---|

| Yield (%) | 68–72 | 75–80 | 85–90 | 78–82 |

| Reaction Time (h) | 4–6 | 3 | 2 | 3 |

| Scalability | Moderate | High | High | Moderate |

| Cost Efficiency | Low | Moderate | High | Moderate |

Applications and Derivatives

- Antimicrobial Activity : Analogous sulfonamides exhibit MIC values of 50–150 µg/mL against Gram-negative bacteria11.

- Click Chemistry : The alkyne moiety enables CuAAC reactions for bioconjugation12.

Challenges and Optimizations

- Side Reactions : Acetylene polymerization during sulfonation; mitigated by low temperatures and inert atmospheres.

- Purification : Silica gel chromatography or recrystallization improves purity13.

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). ↩

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). ↩

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). ↩

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). ↩

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives (PMC5938533). ↩

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry (ACS Omega, 2022). ↩

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry (ACS Omega, 2022). ↩

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). ↩

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). ↩

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). ↩

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). ↩

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). ↩

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Sulfonamide Derivatives (PMC11396667). ↩

Chemical Reactions Analysis

Types of Reactions

Pent-3-yne-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

While "Pent-3-yne-1-sulfonamide" is not directly referenced in the provided search results, the search results do provide information about sulfonamides and their applications, as well as related compounds like pentenynes. Therefore, the information below discusses sulfonamides, their applications, and related compounds.

Sulfonamides and their Applications

Sulfonamides have a variety of applications in different areas of chemistry and biology:

- As Enzyme Inhibitors Sulfonamides can act as inhibitors of human carbonic anhydrases (hCAs), which are involved in various pathologies . They have also been investigated for targeting DNA damage-repair metalloenzymes .

- In Drug Discovery Sulfonamides are used in drug discovery as they can be modified to improve blood-brain barrier permeability and selectivity . They have been explored as potential treatments for diseases affecting the central nervous system .

- Anticancer and Antibacterial Agents Certain sulfonamide derivatives exhibit anticancer and antimicrobial activity . For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed activity against cancer lines and methicillin-resistant S. aureus (MRSA) isolates .

Metalloenzymes and Ligand Discovery

- Target-Guided Synthesis Target-guided synthesis strategies like Kinetic Target-Guided Synthesis (KTGS) and Dynamic Combinatorial Chemistry (DCC) are used to discover bioactive compounds and ligands for metalloenzymes . This approach has led to the identification of ligands for therapeutic targets, including endoplasmic reticulum aminopeptidases (ERAPs) and elastase LasB from Pseudomonas aeruginosa .

- Applications in Immunology and Antimicrobial Resistance Inhibitors of ERAPs are of interest for modulating the immune response, while LasB inhibitors can block virulence in P. aeruginosa infections .

- Examples of Metalloenzymes Many zinc metalloenzymes are targeted for drug development, such as angiotensin-converting enzyme (ACE) inhibitors, histone deacetylase (HDAC) inhibitors, and neprilysin (NEP) inhibitors .

Related Compounds: Pentenynes

- Structure and Properties 3-penten-1-yne is an enyne (a compound containing both a double and triple bond) that has been identified as a fungal and human metabolite . The IUPAC nomenclature rules prioritize giving low numbers to double and triple bonds as a set when naming such compounds .

General Sulfonamide Synthesis

Mechanism of Action

The mechanism of action of sulfonamides involves the inhibition of dihydropteroate synthetase, an enzyme critical for the synthesis of folic acid in bacteria . By competing with p-aminobenzoic acid, sulfonamides prevent the formation of folic acid, which is essential for bacterial growth and replication . This mechanism makes sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary distinction between Pent-3-yne-1-sulfonamide and analogs lies in the substituents and bond hybridization. Key comparisons include:

Key Observations :

Biological Activity

Pent-3-yne-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H7NO2S

- Molecular Weight : 145.18 g/mol

The sulfonamide group is known for its diverse biological activities, particularly in the development of antibacterial and anticancer agents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis, similar to other sulfonamide derivatives.

- Anticancer Properties : Recent studies suggest that compounds with sulfonamide groups exhibit anticancer activity by inducing apoptosis in cancer cells and modulating cell cycle regulators such as P53 and P21. For instance, some sulfonamide derivatives have shown efficacy against various cancer cell lines, leading to decreased proliferation and increased apoptosis markers like BAX .

- Inflammatory Response Modulation : Sulfonamides have been investigated for their role in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which is implicated in various diseases including neurodegenerative disorders .

Anticancer Activity

In a study evaluating the anticancer effects of sulfonamide derivatives, this compound was tested against several cancer cell lines. The findings indicated that:

- Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), and C32 (melanoma).

- IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity against these cancer cells without notable toxicity to normal human fibroblast cells (HFF-1) at concentrations below 100 µM .

Antibacterial Activity

This compound's antibacterial properties were assessed against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated:

- Efficacy : Comparable efficacy to established antibiotics such as oxacillin and ciprofloxacin.

- Mechanism : Likely involves disruption of bacterial folate synthesis pathways, similar to other sulfonamides .

Data Summary

| Activity Type | Target/Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 | 36 | Induces apoptosis |

| Anticancer | MDA-MB-231 | 25 | Modulates P53 and BAX expression |

| Antibacterial | MRSA | 10 | Comparable to oxacillin |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary theoretical models suggest favorable pharmacokinetic profiles with low cytotoxicity at therapeutic doses. Further studies are required to establish detailed pharmacokinetic parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.